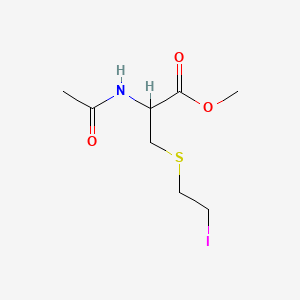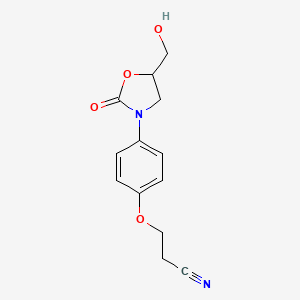
3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile is a complex organic compound with a unique structure that includes an oxazolidinone ring, a phenoxy group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile typically involves multiple steps, starting with the preparation of the oxazolidinone ring. One common method is the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. This intermediate can then be reacted with a phenol derivative to introduce the phenoxy group. Finally, the nitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-(4-(5-(Carboxy)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile.
Reduction: Formation of 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanamine.
Substitution: Formation of various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to active sites or forming covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanoic acid
- 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanamine
- 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propyl chloride
Uniqueness
3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that lack the nitrile group or have different substituents.
Eigenschaften
CAS-Nummer |
73422-65-8 |
|---|---|
Molekularformel |
C13H14N2O4 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
3-[4-[5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]propanenitrile |
InChI |
InChI=1S/C13H14N2O4/c14-6-1-7-18-11-4-2-10(3-5-11)15-8-12(9-16)19-13(15)17/h2-5,12,16H,1,7-9H2 |
InChI-Schlüssel |
VMMLORIHQJEELS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)OCCC#N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid](/img/structure/B14448193.png)


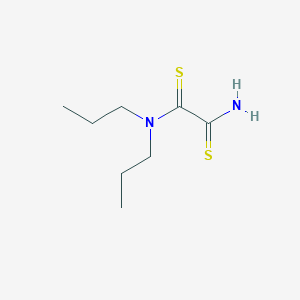
![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
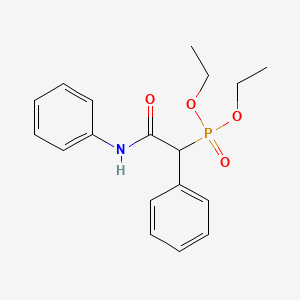
![Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B14448225.png)
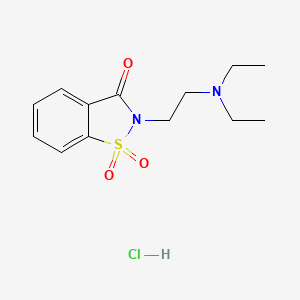


![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)

